

Application Notes and Protocols for ReN001 in In-Vitro Muscle Cell Models

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Compound of Interest

Compound Name: ReN001

Cat. No.: B10857760

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Introduction

ReN001, also known as mavodelpar, is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPAR δ).^{[1][2]} PPAR δ is a key regulator of mitochondrial function and energy metabolism, with high expression in skeletal muscle.^[3] Activation of PPAR δ by **ReN001** has been shown to increase the transcription of genes involved in mitochondrial biogenesis and fatty acid oxidation, suggesting its potential to enhance cellular energy production and muscle function.^{[1][2][3]}

These application notes provide a comprehensive protocol for utilizing **ReN001** in in-vitro muscle cell models to investigate its effects on cellular bioenergetics, gene expression, and muscle cell health. The protocols are designed for researchers in drug development and muscle biology seeking to evaluate the therapeutic potential of **ReN001** for conditions associated with mitochondrial dysfunction and muscle atrophy.

Principle of the Method

ReN001 acts as a PPAR δ agonist. Upon binding to PPAR δ , it forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes involved in crucial metabolic processes, particularly mitochondrial biogenesis and fatty acid oxidation. In in-vitro muscle cell models, treatment with

ReN001 is expected to lead to measurable changes in mitochondrial activity, gene expression, and cellular responses to metabolic stress.

Materials and Reagents

- Cell Lines:
 - Human skeletal muscle myoblasts (HSMs)
 - C2C12 (mouse myoblast cell line)
 - Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes or skeletal myocytes[4]
- Reagents:
 - **ReN001** (mavodelpar)
 - Dimethyl sulfoxide (DMSO, vehicle control)
 - Cell culture media (e.g., DMEM, Skeletal Muscle Growth Medium)
 - Fetal Bovine Serum (FBS)
 - Horse Serum (for C2C12 differentiation)
 - Penicillin-Streptomycin solution
 - Trypsin-EDTA solution
 - Phosphate-Buffered Saline (PBS)
 - Reagents for specific assays (see protocols below)

Experimental Protocols

Cell Culture and Differentiation

Objective: To establish a consistent and reproducible in-vitro muscle cell model.

Protocol:

- **Cell Seeding:** Culture myoblasts in growth medium until they reach 70-80% confluency.
- **Differentiation Induction:** To induce myotube formation, replace the growth medium with differentiation medium (e.g., DMEM with 2% horse serum for C2C12 cells).
- **Myotube Formation:** Allow cells to differentiate for 3-7 days, with media changes every 48 hours, until multinucleated myotubes are visible.

ReN001 Treatment

Objective: To determine the optimal concentration and duration of **ReN001** treatment.

Protocol:

- **Stock Solution Preparation:** Prepare a stock solution of **ReN001** in DMSO.
- **Working Concentrations:** Perform a literature search for typical concentrations of PPAR δ agonists or conduct a dose-response experiment. A suggested starting range is 10 nM to 10 μ M.
- **Treatment:** Add the desired concentrations of **ReN001** or vehicle (DMSO) to the differentiated myotubes. The final DMSO concentration should not exceed 0.1%.
- **Incubation:** Incubate the cells for a predetermined time, based on the specific assay (e.g., 24-72 hours for gene expression analysis).

Assessment of Mitochondrial Biogenesis and Function

Objective: To quantify the effect of **ReN001** on mitochondrial activity.

Protocol:

- **Mitochondrial Staining:** Use fluorescent probes like MitoTracker™ Green FM or MitoTracker™ Red CMXRos to visualize and quantify mitochondrial mass.

- Oxygen Consumption Rate (OCR) Measurement: Utilize a Seahorse XF Analyzer to measure OCR, an indicator of mitochondrial respiration.
- ATP Production Assay: Measure cellular ATP levels using a luminescence-based assay kit.

Gene Expression Analysis

Objective: To analyze changes in the expression of PPAR δ target genes.

Protocol:

- RNA Extraction: Isolate total RNA from **ReN001**-treated and control cells.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA.
- Quantitative PCR (qPCR): Perform qPCR to measure the relative expression of target genes such as PGC-1 α , CPT1, and UCP3. Use a housekeeping gene (e.g., GAPDH) for normalization.

Cellular Bioenergetics in VLCAD-Deficient Fibroblasts

Objective: To assess the potential of **ReN001** to improve cellular bioenergetics in a disease model.

Protocol:

- Cell Culture: Culture fibroblasts from patients with Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.
- **ReN001** Treatment: Treat the VLCAD-deficient fibroblasts with **ReN001**.
- Analysis: Measure VLCAD protein levels, enzyme activity, and markers of cellular stress.[\[5\]](#)

Data Presentation

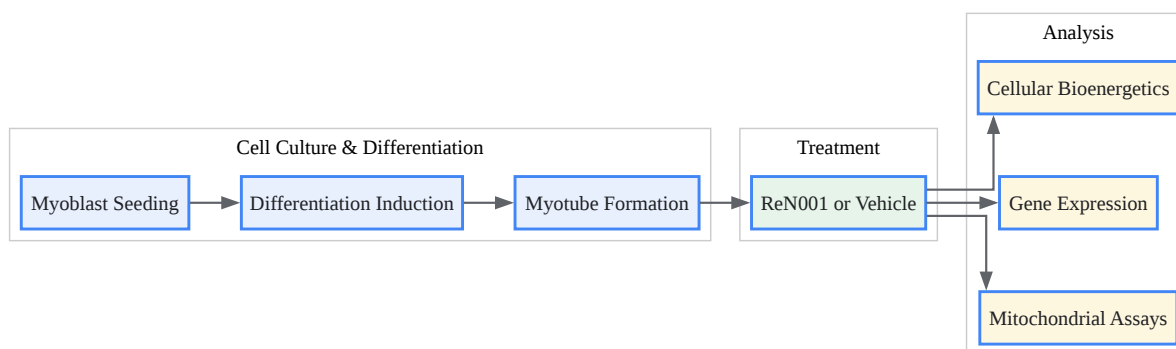
Table 1: Effect of **ReN001** on Mitochondrial Function in Differentiated Myotubes

Treatment Group	Mitochondrial Mass (Fold Change vs. Vehicle)	Oxygen Consumption Rate (pmol/min/μg protein)	Cellular ATP Levels (Fold Change vs. Vehicle)
Vehicle (DMSO)	1.0	Value	1.0
ReN001 (100 nM)	Value	Value	Value
ReN001 (1 μM)	Value	Value	Value
ReN001 (10 μM)	Value	Value	Value

Table 2: Gene Expression Changes in Myotubes Following **ReN001** Treatment

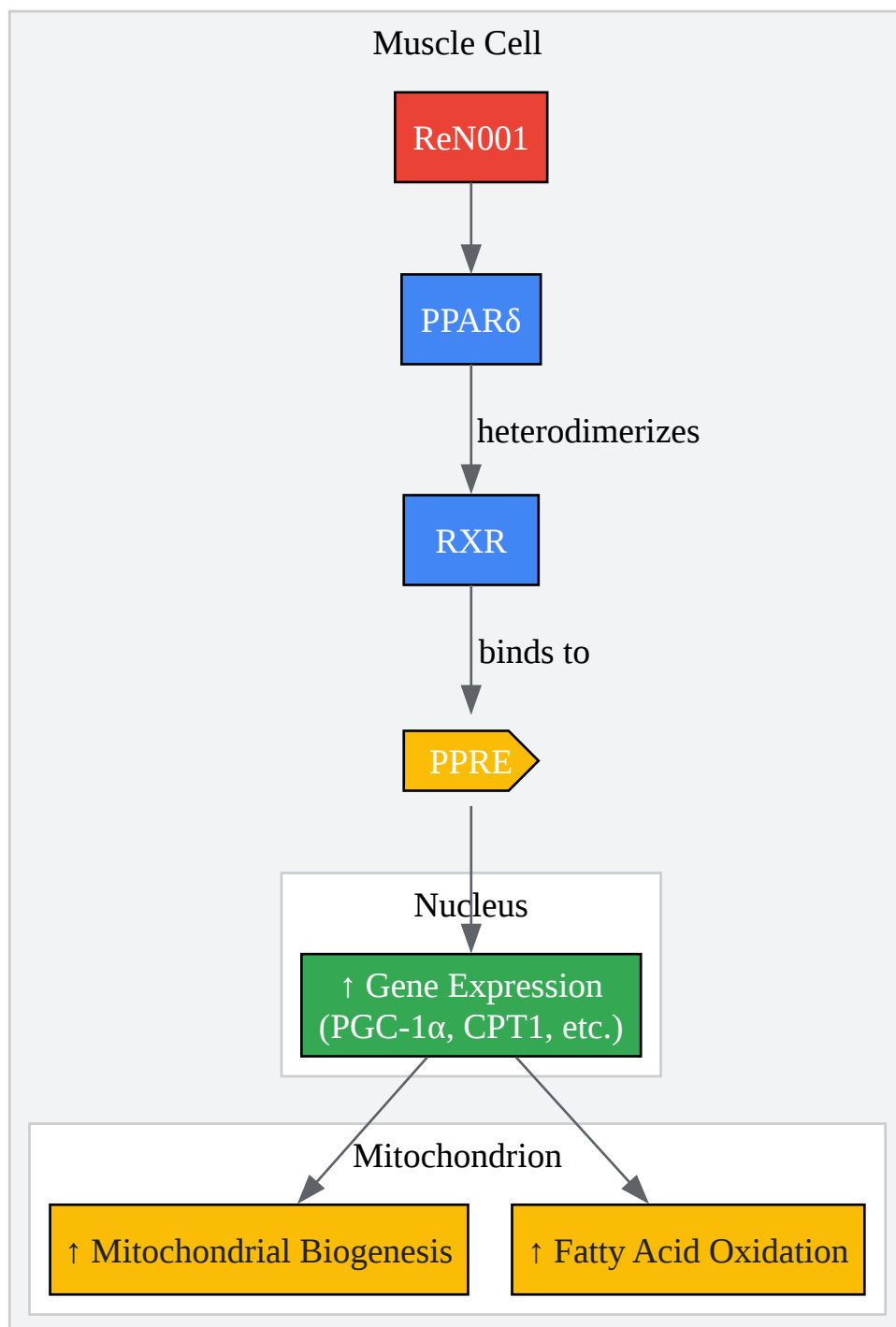
Treatment Group	PGC-1α (Fold Change)	CPT1 (Fold Change)	UCP3 (Fold Change)
Vehicle (DMSO)	1.0	1.0	1.0
ReN001 (1 μM)	Value	Value	Value

Visualizations



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Caption: Experimental workflow for in-vitro analysis of **ReN001**.

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Caption: **ReN001** signaling pathway in muscle cells.

Conclusion

This document provides a framework for the in-vitro investigation of **ReN001** in muscle cell models. The described protocols can be adapted to specific research questions and cell types. By systematically evaluating the effects of **ReN001** on mitochondrial function and gene expression, researchers can gain valuable insights into its mechanism of action and therapeutic potential for muscle-related disorders. While clinical trials with **ReN001** have been conducted, detailed preclinical data from in-vitro studies are crucial for a comprehensive understanding of its cellular effects.[1][6][7][8][9]

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- To cite this document: BenchChem. [Application Notes and Protocols for ReN001 in In-Vitro Muscle Cell Models]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10857760#protocol-for-using-ren001-in-in-vitro-muscle-cell-models>]

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